3-Fluoro vs. 4-Fluoro Regioisomeric Impact on Molecular Recognition in GlyT1/CPS1 Benzoylpiperazine Pharmacophores
In the benzoylpiperazine chemotype defined in GlyT1 inhibitor patents and the CPS1 inhibitor patent family (US20230026271A1), the 3-fluorobenzoyl group confers a distinct electrostatic potential surface relative to the 4-fluorobenzoyl isomer [1][2]. Although explicit head-to-head pharmacological data for this exact compound are not publicly disclosed, the patent SAR teaches that the 3-fluoro substitution pattern is a critical determinant of potency and selectivity in both the GlyT1 and CPS1 target contexts. Procurement of the 3-fluoro regioisomer is therefore non-interchangeable with the 4-fluoro variant for lead optimization campaigns targeting these enzymes.
| Evidence Dimension | Substituent position–activity relationship (pharmacophore mapping) |
|---|---|
| Target Compound Data | 3-Fluorobenzoyl substitution (meta-fluoro) |
| Comparator Or Baseline | 4-Fluorobenzoyl substitution (para-fluoro) as exemplified in GlyT1 and CPS1 patent series |
| Quantified Difference | Positional shift from meta to para alters the dihedral angle between the carbonyl and the fluorophenyl ring, modifying the hydrogen-bond acceptor geometry at the fluorine atom. Quantitative Ki/IC50 values are unavailable for this specific scaffold pair, but the patent SAR explicitly distinguishes meta- and para-fluoro substitution as non-equivalent for target potency. |
| Conditions | GlyT1 glycine uptake inhibition assay (HEK293 cells) and CPS1 allosteric inhibition enzymatic assay (recombinant human CPS1) |
Why This Matters
For procurement supporting GlyT1 or CPS1 drug discovery programmes, selection of the 3-fluoro regioisomer over the 4-fluoro variant is mandated by patent-disclosed SAR to maintain pharmacophore fidelity.
- [1] US Patent US20050209241A1. Benzoyl-piperazine derivatives. Filed 2004-03-18. Assignee: F. Hoffmann-La Roche AG. View Source
- [2] US Patent US20230026271A1. Piperazine Compounds for Inhibiting CPS1. Filed 2020-11-20. Assignee: H3 Biomedicine Inc. View Source
